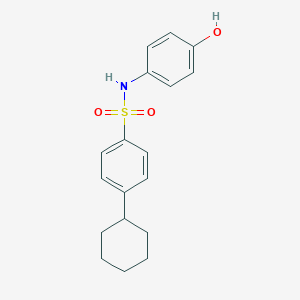

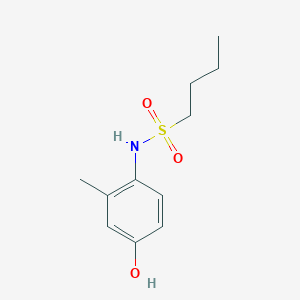

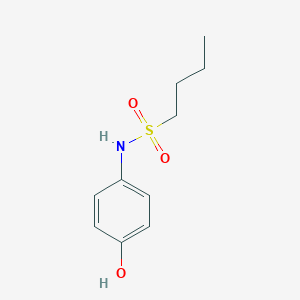

4-cyclohexyl-N-(4-hydroxyphenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-cyclohexyl-N-(4-hydroxyphenyl)benzenesulfonamide, commonly known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a British pharmaceutical company. AH-7921 is a potent agonist of the mu-opioid receptor, which is responsible for the drug's analgesic effects. It was initially developed as a potential alternative to morphine, but its use as a pharmaceutical drug was never approved due to its potential for abuse and addiction. However, AH-7921 has gained popularity as a recreational drug in recent years, leading to its classification as a controlled substance in several countries.

Wirkmechanismus

AH-7921 acts as an agonist of the mu-opioid receptor, which is responsible for mediating the drug's analgesic effects. The mu-opioid receptor is located in the central nervous system and is involved in the regulation of pain perception, mood, and reward. When AH-7921 binds to the mu-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of pain perception.

Biochemical and Physiological Effects:

AH-7921 has several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. The drug's analgesic effects are mediated by its activation of the mu-opioid receptor, which leads to the inhibition of pain signaling pathways. Sedation and respiratory depression are also common side effects of AH-7921, which can be attributed to the drug's effects on the central nervous system.

Vorteile Und Einschränkungen Für Laborexperimente

AH-7921 has several advantages and limitations for lab experiments. Its potent analgesic effects make it a useful tool for studying pain perception and the mu-opioid receptor. However, its potential for abuse and addiction limits its use in clinical settings, and its effects on the central nervous system can make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several potential future directions for research on AH-7921. One area of interest is the development of novel opioid analgesics that have reduced potential for abuse and addiction. Additionally, further studies on the mu-opioid receptor and its role in pain perception could lead to the development of more effective pain management strategies. Finally, investigations into the molecular mechanisms of AH-7921 could lead to the development of more potent and selective mu-opioid receptor agonists.

Synthesemethoden

The synthesis of AH-7921 involves several steps, starting from the reaction of 4-chlorobenzenesulfonamide with cyclohexylmagnesium bromide to form the corresponding cyclohexylsulfonamide. This intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of a base to yield the final product, AH-7921. The synthesis of AH-7921 is relatively straightforward and can be performed in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

AH-7921 has been the subject of several scientific studies, particularly in the field of pharmacology. The drug's potent analgesic effects make it a potential candidate for the treatment of chronic pain. However, its potential for abuse and addiction has limited its use in clinical settings. AH-7921 has also been studied for its effects on the central nervous system, including its ability to induce respiratory depression and sedation. Additionally, the drug has been investigated for its potential as a tool for studying the mu-opioid receptor and its role in pain perception.

Eigenschaften

Molekularformel |

C18H21NO3S |

|---|---|

Molekulargewicht |

331.4 g/mol |

IUPAC-Name |

4-cyclohexyl-N-(4-hydroxyphenyl)benzenesulfonamide |

InChI |

InChI=1S/C18H21NO3S/c20-17-10-8-16(9-11-17)19-23(21,22)18-12-6-15(7-13-18)14-4-2-1-3-5-14/h6-14,19-20H,1-5H2 |

InChI-Schlüssel |

CZMCSWPASMTJNL-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)O |

Kanonische SMILES |

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)

amino]benzoic acid](/img/structure/B229698.png)

![1-(2-fluorobenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229706.png)

![1-[2-Furanyl(oxo)methyl]-2-benzo[cd]indolone](/img/structure/B229707.png)

![1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229708.png)

![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)

![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)

![2-Methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B229729.png)

![2-Aminophenyl 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B229730.png)